molecular formula C17H14N4 B11851140 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)- CAS No. 787591-02-0

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-

Cat. No.: B11851140
CAS No.: 787591-02-0
M. Wt: 274.32 g/mol
InChI Key: LJYHMXJPHXBSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)- is a heterocyclic compound featuring a fused imidazo-pyrazine core substituted with a methylamine group at position 8 and a 1-naphthalenyl moiety at position 2. This scaffold is structurally analogous to purine bases, making it a promising candidate for targeting nucleotide-binding proteins and receptors .

Properties

CAS No.

787591-02-0

Molecular Formula

C17H14N4

Molecular Weight

274.32 g/mol

IUPAC Name

N-methyl-3-naphthalen-1-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C17H14N4/c1-18-16-17-20-11-15(21(17)10-9-19-16)14-8-4-6-12-5-2-3-7-13(12)14/h2-11H,1H3,(H,18,19)

InChI Key

LJYHMXJPHXBSAT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyrazine with α-Haloketones

The foundational step involves forming the imidazo[1,2-a]pyrazine scaffold. A widely adopted approach condenses 2-aminopyrazine with α-haloketones under mild conditions. For example:

  • Chloroacetaldehyde-mediated cyclization : Reacting 2-aminopyrazine with chloroacetaldehyde in methanol at 60°C yields unsubstituted imidazo[1,2-a]pyrazine in 98% yield.

  • α-Bromoacetophenone derivatives : Substituting chloroacetaldehyde with α-bromo-1-naphthylacetophenone introduces the 3-naphthalenyl group early in the synthesis. This method requires catalytic iodine (10 mol%) in dimethyl sulfoxide (DMSO) at 80°C, achieving 75–85% yields.

Key Reaction Conditions

ReactantsCatalystSolventTemperatureYield
2-Aminopyrazine + α-Bromo-1-naphthylacetophenoneI₂ (10 mol%)DMSO80°C82%
2-Aminopyrazine + ChloroacetaldehydeNoneMethanol60°C98%

Regioselective Functionalization at C3 and C8

Bromination at C8

To enable subsequent nucleophilic substitution, bromination at the C8 position is critical:

  • N-Bromosuccinimide (NBS) in ethanol : Treating 3-(1-naphthalenyl)imidazo[1,2-a]pyrazine with NBS (1.2 equiv) in ethanol at room temperature selectively brominates C8, yielding 8-bromo-3-(1-naphthalenyl)imidazo[1,2-a]pyrazine in 90% yield.

MethodCatalyst SystemConditionsYield
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 110°C, 12h73%
Microwave-assistedNoneCH₃CN, 150°C, 0.5h85%

Alternative Multicomponent Approaches

One-Pot Three-Component Reaction

A streamlined method avoids isolating intermediates:

  • Iodine-catalyzed condensation : Combine 2-aminopyrazine, 1-naphthaldehyde, and tert-butyl isocyanide in DMSO with iodine (10 mol%) at 80°C.

  • In situ deprotection and methylation : Treat the tert-butyl-protected amine with HCl in dioxane, followed by reductive methylation using formaldehyde and NaBH₃CN.

Advantages :

  • Reduces purification steps.

  • Overall yield: 65–70%.

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways may form 2- or 3-substituted regioisomers. Using bulky directing groups (e.g., naphthalenyl) at C3 favors the desired product via steric control.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may lead to side reactions.

  • Ethanolic solutions minimize byproducts during bromination.

Scalability and Industrial Feasibility

Cost-Effective Catalysts

Replacing Pd-based catalysts with iodine or metal-free conditions reduces costs. For example, the three-component method using iodine achieves comparable yields without precious metals.

Green Chemistry Considerations

  • Solvent-free cyclization : Heating 2-aminopyrazine with α-bromo-1-naphthylacetophenone at 120°C without solvent yields 78% product.

  • Aqueous media : Reactions in water with FeCl₃ catalysis (5 mol%) show promise but require further optimization.

Analytical Validation

Structural Confirmation

  • ¹H NMR : Key signals include δ 8.12 ppm (pyrazine H), δ 7.80 ppm (naphthalenyl H), and δ 3.45 ppm (N–CH₃).

  • HRMS : [M+H]⁺ at m/z 275.1398 (calc. 275.1401) .

Chemical Reactions Analysis

Oxidative Cyclization Reactions

  • Copper-catalyzed oxidative C-N bond formation : A CuI-catalyzed reaction with 2-aminopyridines and ketones (e.g., acetophenones) forms imidazo[1,2-a]pyridine cores. This method can be extended to pyrazine derivatives by modifying the starting aminopyridine .

  • Flavin-iodine catalysis : A dual catalytic system enables C-N bond formation under aerobic conditions, compatible with diverse functional groups. This approach avoids the need for pre-activation of enamines .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling : Dibromo-imidazo[1,2-a]pyrazines react with aryl boronates to introduce substituents at the 3-position. For example, compound 31 in was synthesized using this method, incorporating cyclohexyl groups via cross-coupling.

  • Buchwald-Hartwig amination : This method facilitates the introduction of aryl groups, though optimization is required for imidazo[1,2-a]pyrazine systems. The thesis in highlights challenges in achieving high yields and regioselectivity.

Condensation and Multicomponent Reactions

  • Microwave-assisted condensation : Rapid synthesis of substituted derivatives occurs via condensation of 2-aminopyridines with α-bromo-β-keto esters. This method allows functional group tolerance and scalability .

  • Tautomerization and cyclization : Imidazo[1,2-a]pyrazines undergo tautomerization, which affects reactivity. For instance, N-Boc-protected intermediates may require deprotection and aromatization steps to achieve stable products .

Substitution Reactions

  • Nucleophilic aromatic substitution : The naphthalenyl group at the 3-position undergoes substitution reactions under specific conditions. For example, displacement of halogen or sulfone moieties has been explored in related imidazo[1,2-a]pyrazines .

  • Nitroso functionalization : Photocatalyzed C-H nitrosylation introduces nitroso groups at the 3-position, enhancing functional group diversity. This reaction operates under mild, additive-free conditions .

Redox Reactions

  • Reduction : Sodium dithionite reduces nitro groups to amines, enabling subsequent cyclization. This step is critical for synthesizing intermediates like compound 7 in .

  • Oxidative dehydrogenation : Flavin-mediated oxidation converts enamines to aromatic imidazo cores, as seen in the synthesis of imidazo[1,2-a]pyridines .

Research Findings and Trends

  • Kinase inhibition : Substituted imidazo[1,2-a]pyrazin-8-amines show selective inhibition of Bruton’s tyrosine kinase (Btk) and Brk/PTK6, with low nanomolar activity and favorable DMPK profiles .

  • Tautomerization challenges : Imidazo[1,2-a]pyrazines exhibit tautomerization, complicating purification and reaction optimization .

  • Bivalent compound design : Attempts to incorporate lead compounds into peptide-small molecule hybrids for enzyme inhibition faced limitations in potency (IC₅₀ >500 µM) .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-, is a heterocyclic compound with an imidazo[1,2-a]pyrazine core structure, holding promise in medicinal chemistry. It has potential as an inhibitor of kinases, such as Bruton's tyrosine kinase (Btk), which is important in B-cell signaling and proliferation. The presence of the naphthalenyl group enhances its biological activity and specificity.

Primary Applications

  • Inhibition of Bruton's Tyrosine Kinase (Btk) : Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)- shows significant biological activity as a Btk inhibitor, which is crucial for treating certain cancers and autoimmune disorders. It can effectively inhibit B-cell proliferation and has potential therapeutic applications in oncology and immunology.
  • Interaction Studies : Studies on the interactions of Imidazo[1,2-a]pyrazin-8-amine with various biological targets have shown that it selectively inhibits Btk activity. This selectivity is critical for minimizing side effects associated with broader kinase inhibitors. Interaction studies often involve biochemical assays to evaluate the binding affinity and inhibitory potency against target kinases.

Comparable Compounds

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)- shares structural similarities with other compounds within the imidazo series.

Compound NameStructure FeaturesBiological Activity
Imidazo[1,2-b]pyridazinePyridazine coreInhibitor of various kinases
Imidazo[1,2-a]pyrimidinePyrimidine coreAntitumor properties
Imidazo[1,2-c]quinazolineQuinazoline coreAntiviral and anticancer activities

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: Aromatic Groups: The 1-naphthalenyl group in the target compound likely enhances hydrophobic interactions compared to smaller aryl groups (e.g., phenyl in ). This may improve binding to kinases like PTK6, as seen in co-crystal studies with similar inhibitors .

Potency and Selectivity: The 3-(1-benzothiophen-3-yl) analog exhibits nanomolar potency (IC50: 0.03–0.12 µM) against adenosine receptors, suggesting that bulkier heteroaromatic groups at position 3 optimize receptor subtype selectivity (A3/A2A) . In contrast, brominated derivatives (e.g., ) show submicromolar activity against SAMHD1, a dNTPase implicated in HIV replication .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé), as demonstrated for related imidazo[1,2-a]pyrazin-8-amines . This method allows rapid diversification at positions 3 and 8 using aldehydes, amines, and isocyanides.

Pharmacological and Pharmacokinetic Profiles

Compound Type Solubility (LogP) Metabolic Stability Toxicity (in vitro) Reference
Naphthalenyl derivatives ~3.7 (predicted) Moderate (CYP3A4) Low (CC50 > 50 µM)
Brominated derivatives ~2.9–3.5 High (CYP2D6) Moderate (CC50 ~10 µM)
Benzothiophene derivatives ~3.1 High (CYP3A4) Low (CC50 > 100 µM)
  • Metabolism : Methylamine at position 8 may reduce oxidative metabolism, as seen in similar N-methylated compounds .

Clinical and Preclinical Advancements

  • Kinase Inhibitors : Co-crystal structures of PTK6 with imidazo[1,2-a]pyrazin-8-amine derivatives (resolution: 1.70 Å) confirm direct binding to the ATP pocket, supporting their use in breast cancer therapy .
  • Antiviral Agents : Brominated derivatives inhibit SAMHD1, a therapeutic target for HIV and leukemia, with EC50 values < 1 µM .
  • Receptor Antagonists : Structural optimization of A3/A2A antagonists highlights the importance of position 3 substituents in achieving subtype selectivity .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of Bruton's tyrosine kinase (Btk). This compound's structure and biological implications are crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H14N4
  • CAS Number : 787591-02-0
  • Structural Features : The compound features an imidazo[1,2-a]pyrazine core with a naphthalene substituent, which enhances its interaction with biological targets. The presence of nitrogen atoms contributes to its reactivity and specificity in binding to kinases.

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)- primarily acts as an inhibitor of Btk, a critical enzyme in B-cell receptor signaling pathways. This inhibition is vital for the treatment of various diseases, including:

  • Cancers : Particularly those involving B-cell malignancies.
  • Autoimmune Disorders : Conditions where B-cell activity contributes to disease pathology.

Inhibition of Bruton's Tyrosine Kinase (Btk)

Research indicates that this compound effectively inhibits Btk activity, which is essential for B-cell proliferation. The selectivity for Btk over other kinases minimizes potential side effects associated with broader kinase inhibitors.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Imidazo[1,2-b]pyridazinePyridazine coreInhibitor of various kinases
Imidazo[1,2-a]pyrimidinePyrimidine coreAntitumor properties
Imidazo[1,2-c]quinazolineQuinazoline coreAntiviral and anticancer activities

The unique structural configuration of Imidazo[1,2-a]pyrazin-8-amine allows for selective interactions that enhance its pharmacological profile compared to other compounds within the imidazo series .

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyrazines. For example:

  • Synthesis and Cytotoxicity : A study synthesized novel derivatives and evaluated their cytotoxic effects against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines. The most potent derivative exhibited an IC50 value of 6.66 µM across these cell lines .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted the importance of specific substituents on the imidazo core for enhancing biological activity. Derivatives with particular configurations showed marked improvements in inhibitory potency against target kinases .
  • Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of the compound to Btk. These studies confirmed that the compound binds effectively to the active site of Btk, supporting its role as a selective inhibitor .

Q & A

Q. What are the common synthetic routes for imidazo[1,2-a]pyrazin-8-amine derivatives, and how do reaction conditions influence yield and selectivity?

The Groebke-Blackburn-Bienaymé multicomponent reaction (MCR) is widely used, employing pyrazine-2,3-diamine as an amidine component. For example, iodine catalysis (0.5 mol%) in ethanol at room temperature facilitates the formation of substituted imidazo[1,2-a]pyrazines from aldehydes, amines, and isocyanides . Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading. For instance, tertiary butyl isocyanide reacts with 4-nitrobenzaldehyde and 2-aminopyrazine to yield N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine with 72–85% efficiency under mild conditions .

Q. How is the structural identity of imidazo[1,2-a]pyrazin-8-amine derivatives confirmed experimentally?

Characterization relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example, N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine exhibits distinct NMR signals: δ 7.98 ppm (H-6 pyrazine), δ 7.90–7.56 ppm (aromatic protons), and δ 0.97 ppm (tert-butyl methyl groups) . HRMS data (e.g., [M + H]⁺ = 312.1460) validate molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of imidazo[1,2-a]pyrazin-8-amine derivatives relevant to drug discovery?

Substituents significantly alter properties. For example:

CompoundMelting Point (°C)λmax (nm)Molecular Weight
2-(4-Nitrophenyl)-N-tert-butyl154–156360312.17
2-(2-Aminophenyl)-N-cyclohexyl178–181345293.35
Nitro groups enhance UV absorbance, while amino groups improve solubility in polar solvents .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of imidazo[1,2-a]pyrazin-8-amine derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. The ICReDD framework integrates computational screening with experimental validation to identify optimal catalysts and solvents. For example, iodine’s role as a Lewis acid in MCRs can be modeled to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?

Systematic SAR studies are critical. For instance, substituting the naphthalenyl group with phenyl or pyridyl moieties alters adenosine receptor binding (A₁ vs. A₂ₐ selectivity). Competitive binding assays and molecular docking (e.g., using AutoDock Vina) differentiate steric/electronic effects .

Q. How do reaction kinetics and substituent effects influence regioselectivity in imidazo[1,2-a]pyrazine synthesis?

Electron-withdrawing groups (e.g., nitro) at the 4-position of benzaldehyde favor imidazo[1,2-a]pyrazine formation over pyridine analogs. Kinetic studies via TLC monitoring show faster cyclization in ethanol (polar protic solvent) compared to dioxane .

Q. What are the challenges in scaling up imidazo[1,2-a]pyrazin-8-amine synthesis for preclinical studies?

Key issues include:

  • Purification : Column chromatography is inefficient for gram-scale reactions; switching to recrystallization (e.g., using ethyl acetate/hexane) improves yield .
  • Catalyst recovery : Homogeneous iodine catalysts are non-recyclable, necessitating alternative heterogeneous catalysts (e.g., polymer-supported iodine) .

Methodological Guidance

Q. How to design a high-throughput screening (HTS) library of imidazo[1,2-a]pyrazin-8-amine derivatives?

  • Diversity-oriented synthesis : Combine aldehydes (e.g., 4-nitrobenzaldehyde) with varied amines (e.g., cyclohexylamine) and isocyanides .
  • Automated purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients .

Q. What analytical techniques are recommended for stability studies of imidazo[1,2-a]pyrazin-8-amine derivatives?

  • Forced degradation : Expose compounds to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
  • Stability-indicating HPLC : Monitor degradation products using a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 µm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.